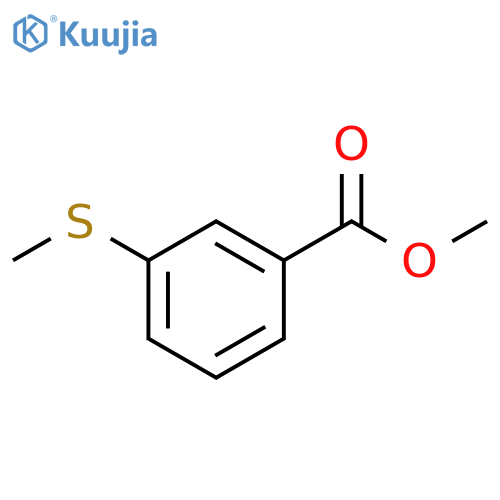Cas no 90721-40-7 (Methyl 3-(Methylthio)benzoate)

Methyl 3-(Methylthio)benzoate structure
商品名:Methyl 3-(Methylthio)benzoate
Methyl 3-(Methylthio)benzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-(methylthio)-, methyl ester
- 3-methylsulfanyl-benzoic acid methyl ester
- methyl 3-methylsulfanylbenzoate
- 3-CH3S-C6H4-COOCH3
- 3-methanesulfanyl benzoic acid methyl ester
- 3-Methylmercapto-benzoesaeure-methylester
- methyl 3-methylthiobenzoate
- 90721-40-7
- DTXSID50424111
- starbld0031788
- 3-Mercaptobenzoic acid, S-methyl-, methyl ester
- SCHEMBL710226
- methyl 3-(methylthio)benzoate
- AKOS015998402
- Methyl 3-(Methylthio)benzoate
-
- インチ: InChI=1S/C9H10O2S/c1-11-9(10)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3
- InChIKey: BARUUYSVNQNBAI-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC(=CC=C1)SC
計算された属性
- せいみつぶんしりょう: 182.04000
- どういたいしつりょう: 182.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 51.6Ų
じっけんとくせい
- PSA: 51.60000
- LogP: 2.19510
Methyl 3-(Methylthio)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M238635-250mg |
Methyl 3-(Methylthio)benzoate |
90721-40-7 | 250mg |
$ 201.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649338-250mg |
Methyl 3-(methylthio)benzoate |
90721-40-7 | 98% | 250mg |
¥2074.00 | 2024-04-25 | |
| TRC | M238635-500mg |
Methyl 3-(Methylthio)benzoate |
90721-40-7 | 500mg |
$ 333.00 | 2023-09-07 | ||
| TRC | M238635-1g |
Methyl 3-(Methylthio)benzoate |
90721-40-7 | 1g |
$ 535.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649338-500mg |
Methyl 3-(methylthio)benzoate |
90721-40-7 | 98% | 500mg |
¥4008.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649338-1g |
Methyl 3-(methylthio)benzoate |
90721-40-7 | 98% | 1g |
¥5960.00 | 2024-04-25 | |
| TRC | M238635-1000mg |
Methyl 3-(Methylthio)benzoate |
90721-40-7 | 1g |
$534.00 | 2023-05-18 |
Methyl 3-(Methylthio)benzoate 関連文献
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
90721-40-7 (Methyl 3-(Methylthio)benzoate) 関連製品
- 72886-42-1(Methyl 3-Mercaptobenzoate, ~85%)
- 10129-07-4(Benzoic acid,4-(phenylthio)-, ethyl ester)
- 3795-79-7(Methyl 4-(methylthio)benzoate)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
